molecular formula C10H6O4 B3049981 1-oxo-1H-isochromene-3-carboxylic acid CAS No. 2289-03-4

1-oxo-1H-isochromene-3-carboxylic acid

Cat. No.: B3049981
CAS No.: 2289-03-4
M. Wt: 190.15 g/mol
InChI Key: CRPAMTZHVXHTKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-oxo-1H-isochromene-3-carboxylic acid is a chemical compound belonging to the isocoumarins family. It is characterized by its molecular formula C10H6O4 and a molecular weight of 190.16 g/mol . This compound is known for its unique structure, which includes a fused benzene ring and a lactone moiety, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of 1-oxo-1H-isochromene-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of ortho-hydroxyaryl carboxylic acids under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid or phosphoric acid to facilitate the cyclization process . Another approach involves the use of PPA (polyphosphoric acid) as a dehydrating agent to promote the formation of the lactone ring .

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common practices to ensure the quality of the final product .

Chemical Reactions Analysis

1-oxo-1H-isochromene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones using oxidizing agents such as or .

    Reduction: Reduction reactions can convert the lactone moiety into a dihydro derivative using reducing agents like or .

    Substitution: .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces dihydro derivatives .

Scientific Research Applications

1-oxo-1H-isochromene-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-oxo-1H-isochromene-3-carboxylic acid involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the disruption of essential metabolic pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

1-oxo-1H-isochromene-3-carboxylic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical modifications and applications in various fields.

Properties

IUPAC Name

1-oxoisochromene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O4/c11-9(12)8-5-6-3-1-2-4-7(6)10(13)14-8/h1-5H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRPAMTZHVXHTKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(OC2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90323174
Record name 1-oxo-1H-isochromene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90323174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2289-03-4
Record name NSC403262
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403262
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-oxo-1H-isochromene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90323174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2- carboxybenzaldehyde (20.0g), diethyl bromomalonate (20.0g) and anhydrous potassium carbonate (20.0g) in ethyl methylketone (200ml.) was heated under reflux, with stirring, for 5 hours. The cooled mixture was evaporated to dryness and water (300ml.) added to the residue. After extraction with a mixture of ether-chloroform, the organic extracts were washed with water, dried and evaporated to dryness. The residual solid was heated under reflux with a mixture of concentrated hydrochloric acid (360ml.) -- acetic acid (240ml.) for 2 hours. After cooling, the mixture was poured into iced water (1,200ml.). Filtration gave the product as a white solid, m.p. 241°-2° (lit mp. 239-240°), (Found: C, 62.87; H, 3.39. C10H6O4 requires C, 63.16; H 3.18).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-oxo-1H-isochromene-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-oxo-1H-isochromene-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-oxo-1H-isochromene-3-carboxylic acid
Reactant of Route 4
1-oxo-1H-isochromene-3-carboxylic acid
Reactant of Route 5
1-oxo-1H-isochromene-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-oxo-1H-isochromene-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.